Sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
Mycophenolate Sodium is the sodium salt form of mycophenolic acid (MPA), with immunosuppressing activity. In vivo, the active molecule MPA reversibly inhibits inosine monophosphate dehydrogenase (IMPDH) which is needed for guanine monophosphate synthesis and stops the proliferation of B and T lymphocytes. Relative to other cell types, lypmocytes are highly dependent on salvage and de novo synthesis of guanine nucleotides, thus making these cells prone to MPA cytotoxicity.
Mycophenolate sodium is an organic sodium salt that is the sodium salt of mycophenolic acid. An immunosuppressant, it is widely used to prevent tissue rejection following organ transplants and for the treatment of certain autoimmune diseases. It has a role as an EC 1.1.1.205 (IMP dehydrogenase) inhibitor and an immunosuppressive agent. It contains a mycophenolate.
Compound derived from Penicillium stoloniferum and related species. It blocks de novo biosynthesis of purine nucleotides by inhibition of the enzyme inosine monophosphate dehydrogenase (IMP DEHYDROGENASE). Mycophenolic acid exerts selective effects on the immune system in which it prevents the proliferation of T-CELLS, LYMPHOCYTES, and the formation of antibodies from B-CELLS. It may also inhibit recruitment of LEUKOCYTES to sites of INFLAMMATION.
Mycophenolate sodium is an organic sodium salt that is the sodium salt of mycophenolic acid. An immunosuppressant, it is widely used to prevent tissue rejection following organ transplants and for the treatment of certain autoimmune diseases. It has a role as an EC 1.1.1.205 (IMP dehydrogenase) inhibitor and an immunosuppressive agent. It contains a mycophenolate.
Compound derived from Penicillium stoloniferum and related species. It blocks de novo biosynthesis of purine nucleotides by inhibition of the enzyme inosine monophosphate dehydrogenase (IMP DEHYDROGENASE). Mycophenolic acid exerts selective effects on the immune system in which it prevents the proliferation of T-CELLS, LYMPHOCYTES, and the formation of antibodies from B-CELLS. It may also inhibit recruitment of LEUKOCYTES to sites of INFLAMMATION.
Brand Name:
Vulcanchem
CAS No.:
37415-62-6
VCID:
VC0036631
InChI:
InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1/b9-4+;
SMILES:
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+]
Molecular Formula:
C17H20NaO6+
Molecular Weight:
342.3 g/mol
Sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid
CAS No.: 37415-62-6
Main Products
VCID: VC0036631
Molecular Formula: C17H20NaO6+
Molecular Weight: 342.3 g/mol
CAS No. | 37415-62-6 |
---|---|
Product Name | Sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid |
Molecular Formula | C17H20NaO6+ |
Molecular Weight | 342.3 g/mol |
IUPAC Name | sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Standard InChI | InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1/b9-4+; |
Standard InChIKey | DOZYTHNHLLSNIK-JOKMOOFLSA-M |
Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)[O-])O.[Na+] |
SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+] |
Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+] |
Description | Mycophenolate Sodium is the sodium salt form of mycophenolic acid (MPA), with immunosuppressing activity. In vivo, the active molecule MPA reversibly inhibits inosine monophosphate dehydrogenase (IMPDH) which is needed for guanine monophosphate synthesis and stops the proliferation of B and T lymphocytes. Relative to other cell types, lypmocytes are highly dependent on salvage and de novo synthesis of guanine nucleotides, thus making these cells prone to MPA cytotoxicity. Mycophenolate sodium is an organic sodium salt that is the sodium salt of mycophenolic acid. An immunosuppressant, it is widely used to prevent tissue rejection following organ transplants and for the treatment of certain autoimmune diseases. It has a role as an EC 1.1.1.205 (IMP dehydrogenase) inhibitor and an immunosuppressive agent. It contains a mycophenolate. Compound derived from Penicillium stoloniferum and related species. It blocks de novo biosynthesis of purine nucleotides by inhibition of the enzyme inosine monophosphate dehydrogenase (IMP DEHYDROGENASE). Mycophenolic acid exerts selective effects on the immune system in which it prevents the proliferation of T-CELLS, LYMPHOCYTES, and the formation of antibodies from B-CELLS. It may also inhibit recruitment of LEUKOCYTES to sites of INFLAMMATION. |
Synonyms | Cellcept Mofetil Hydrochloride, Mycophenolate Mofetil, Mycophenolate mycophenolate mofetil mycophenolate mofetil hydrochloride Mycophenolate Sodium Mycophenolate, Sodium Mycophenolic Acid mycophenolic acid morpholinoethyl ester myfortic RS 61443 RS-61443 RS61443 Sodium Mycophenolate |
Reference | 1: Deuter CME, Engelmann K, Heiligenhaus A, Lanzl I, Mackensen F, Ness T, Pleyer U, Stuebiger N, Wilhelm B, Luedtke H, Zierhut M, Doycheva D; MYCUV-IIT02 Study Group. Enteric-coated mycophenolate sodium in the treatment of non-infectious intermediate uveitis: results of a prospective, controlled, randomised, open-label, early terminated multicentre trial. Br J Ophthalmol. 2017 Sep 13. pii: bjophthalmol-2017-310156. doi: 10.1136/bjophthalmol-2017-310156. [Epub ahead of print] PubMed PMID: 28903965. 2: Zhang J, Jia M, Zuo L, Li N, Luo Y, Sun Z, Zhang X, Zhu Z. Nonlinear relationship between enteric-coated mycophenolate sodium dose and mycophenolic acid exposure in Han kidney transplantation recipients. Acta Pharm Sin B. 2017 May;7(3):347-352. doi: 10.1016/j.apsb.2016.11.003. Epub 2016 Dec 10. PubMed PMID: 28540172; PubMed Central PMCID: PMC5430868. 3: Ordi-Ros J, Sáez-Comet L, Pérez-Conesa M, Vidal X, Mitjavila F, Castro Salomó A, Cuquet Pedragosa J, Ortiz-Santamaria V, Mauri Plana M, Cortés-Hernández J. Enteric-coated mycophenolate sodium versus azathioprine in patients with active systemic lupus erythematosus: a randomised clinical trial. Ann Rheum Dis. 2017 Sep;76(9):1575-1582. doi: 10.1136/annrheumdis-2016-210882. Epub 2017 Apr 27. PubMed PMID: 28450313. 4: Genvigir FDV, Nishikawa AM, Felipe CR, Tedesco-Silva H Jr, Oliveira N, Salazar ABC, Medina-Pestana JO, Doi SQ, Hirata MH, Hirata RDC. Influence of ABCC2, CYP2C8, and CYP2J2 Polymorphisms on Tacrolimus and Mycophenolate Sodium-Based Treatment in Brazilian Kidney Transplant Recipients. Pharmacotherapy. 2017 May;37(5):535-545. doi: 10.1002/phar.1928. Epub 2017 May 9. PubMed PMID: 28316087. 5: Fernández-Codina A, Francisco-Pascual J, Fonollosa-Plà V. Successful treatment of constrictive chronic pericarditis with mycophenolate sodium in a patient with systemic sclerosis. Med Clin (Barc). 2017 Jun 21;148(12):574-575. doi: 10.1016/j.medcli.2017.01.027. Epub 2017 Mar 7. English, Spanish. PubMed PMID: 28283274. 6: van Doesum WB, Gard L, Bemelman FJ, de Fijter JW, Homan van der Heide JJ, Niesters HG, van Son WJ, Stegeman CA, Groen H, Riezebos-Brilman A, Sanders JSF. Incidence and outcome of BK polyomavirus infection in a multicenter randomized controlled trial with renal transplant patients receiving cyclosporine-, mycophenolate sodium-, or everolimus-based low-dose immunosuppressive therapy. Transpl Infect Dis. 2017 Jun;19(3). doi: 10.1111/tid.12687. Epub 2017 May 4. PubMed PMID: 28258601. |
PubChem Compound | 23665584 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume